Bet-IN-4
Overview
Description
ODM-207 is a potent and selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and BRDT. These proteins are epigenetic readers that bind to acetylated lysine residues on histones, thereby regulating gene expression. ODM-207 has shown significant potential in preclinical studies for the treatment of various cancers, including prostate and breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ODM-207 involves multiple steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of ODM-207 is synthesized through a series of condensation and cyclization reactions. These reactions often require specific catalysts and solvents to achieve high yields and purity.
Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the compound’s biological activity. This may include halogenation, alkylation, or acylation reactions.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to ensure high purity and consistency.
Industrial Production Methods
In an industrial setting, the production of ODM-207 would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
ODM-207 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on ODM-207, potentially altering its pharmacological properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its activity or selectivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines
Scientific Research Applications
ODM-207 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: ODM-207 is used as a tool compound to study the role of BET proteins in gene regulation and epigenetics. It helps researchers understand the molecular mechanisms underlying various biological processes.
Biology: In biological research, ODM-207 is employed to investigate the effects of BET inhibition on cell proliferation, differentiation, and apoptosis. It is particularly useful in studying cancer biology and the development of new therapeutic strategies.
Medicine: ODM-207 has shown promise in preclinical studies for the treatment of cancers such as prostate and breast cancer. It is being explored as a potential therapeutic agent in clinical trials.
Industry: In the pharmaceutical industry, ODM-207 serves as a lead compound for the development of new BET inhibitors with improved efficacy and safety profiles.
Mechanism of Action
ODM-207 exerts its effects by inhibiting the interaction between BET proteins and acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of oncogenes such as MYC. The compound’s mechanism of action involves binding to the bromodomains of BET proteins, preventing their association with acetylated histones and thereby modulating gene expression .
Comparison with Similar Compounds
Similar Compounds
JQ1: A well-known BET inhibitor that also targets BRD2, BRD3, BRD4, and BRDT. JQ1 has been extensively studied for its anticancer properties.
I-BET762: Another BET inhibitor with a similar mechanism of action, used in research and clinical studies for cancer treatment.
OTX015: A BET inhibitor that has shown efficacy in preclinical models of cancer and is being evaluated in clinical trials.
Uniqueness of ODM-207
ODM-207 is unique in its high potency and selectivity for BET proteins. It has demonstrated superior antiproliferative effects in various cancer cell lines and xenograft models compared to other BET inhibitors. Additionally, ODM-207’s distinct chemical structure offers advantages in terms of pharmacokinetics and safety profiles, making it a promising candidate for further development .
Properties
IUPAC Name |
6-(3,5-dimethyl-1,2-oxazol-4-yl)-7-methoxy-3-methyl-1-(pyridin-2-ylmethyl)quinolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-13-9-16-10-18(21-14(2)24-28-15(21)3)20(27-4)11-19(16)25(22(13)26)12-17-7-5-6-8-23-17/h5-11H,12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGWSVHZXWFLIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(C=C2N(C1=O)CC3=CC=CC=N3)OC)C4=C(ON=C4C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1801503-93-4 | |
Record name | ODM-207 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1801503934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ODM-207 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BL5NEF7JDK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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